Boc-Lys(Mtt)-OH.DCHA
Description
Evolution of Protecting Group Strategies in Chemical Peptide Synthesis
The journey of peptide synthesis began nearly a century ago, with early methods relying on solution-phase chemistry. nih.gov A pivotal moment came with the invention of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which was the first reversible protecting group for the α-amino group of an amino acid. nih.gov This innovation paved the way for the first successful synthesis of a peptide with oxytocin-like activity. nih.gov The subsequent development of solid-phase peptide synthesis (SPPS) by Merrifield in the early 1960s revolutionized the field, allowing for the stepwise assembly of peptides on a solid support. nih.govrsc.org This method initially utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removable with moderate acid, while more acid-labile benzyl-based groups protected the side chains. nih.gov A significant advancement was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970. nih.gov The Fmoc group's lability to mild base offered a gentler alternative to the acid-based deprotection of the Boc group, leading to the widely used Fmoc/tBu (tert-butyl) orthogonal protection scheme. wikipedia.orgnih.gov
The concept of orthogonality is fundamental to modern multistep organic synthesis, particularly in the realm of peptide chemistry. fiveable.mersc.org It refers to the use of multiple protecting groups in a single molecule that can be removed independently of one another under specific and non-interfering reaction conditions. fiveable.memasterorganicchemistry.comwikipedia.org This allows for the selective deprotection and modification of different parts of a complex molecule without affecting other protected functional groups. wiley-vch.defiveable.me The successful synthesis of intricate peptide architectures, such as branched or cyclic peptides, heavily relies on the strategic application of orthogonal protecting groups. rsc.orgwikipedia.org By choosing a set of protecting groups with distinct cleavage conditions (e.g., acid-labile, base-labile, photolabile, or removable by hydrogenolysis), chemists can precisely control the sequence of bond-forming and modification steps. masterorganicchemistry.comwikipedia.org
Historical Context of α-Amino and Side-Chain Protection
Significance of Lysine (B10760008) Side-Chain Protection in Complex Peptide Architectures
Lysine, with its primary amino group (ε-amino) on the side chain, is a particularly important amino acid in the design of complex peptides. openaccesspub.orgmdpi.com This side-chain amine provides a versatile handle for introducing modifications such as branching, cyclization, and the attachment of labels or other molecules. rsc.orgopenaccesspub.org However, to achieve site-specific modification of the lysine side chain, its ε-amino group must be protected with a group that is orthogonal to the Nα-protecting group and other side-chain protecting groups in the peptide sequence. iris-biotech.denih.gov The choice of the lysine side-chain protecting group is therefore critical and dictates the synthetic strategy for creating complex peptide structures. peptide.com
Overview of Nα-Boc and Nε-Mtt Protected Lysine Derivatives
Among the various protecting groups for lysine, the combination of a tert-butyloxycarbonyl (Boc) group for the α-amino group and a 4-methyltrityl (Mtt) group for the ε-amino group offers a powerful orthogonal strategy. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the Mtt group is significantly more acid-labile and can be selectively removed under very mild acidic conditions, often using a low concentration of TFA in dichloromethane (B109758), in the presence of scavengers. nih.govresearchgate.net This orthogonality allows for the selective deprotection of the lysine side chain while the Nα-Boc group and other acid-sensitive protecting groups remain intact. nih.gov This enables the on-resin modification of the lysine side chain, a key step in the synthesis of branched and other complex peptides. researchgate.net The dicyclohexylamine (B1670486) (DCHA) salt of Boc-Lys(Mtt)-OH is often used to improve the compound's stability and handling characteristics. cymitquimica.comchemicalbook.com
Compound Profile: Boc-Lys(Mtt)-OH.DCHA
| Property | Value |
| Chemical Name | Nα-tert-Butoxycarbonyl-Nε-(4-methyltrityl)-L-lysine dicyclohexylammonium (B1228976) salt |
| Synonyms | Boc-Lys(Mtt)-OH DCHA |
| Molecular Formula | C31H47N3O4 · C12H23N |
| Molecular Weight | 683.96 g/mol peptide.com |
| Appearance | White to off-white powder chemicalbook.com |
| Application | Building block for peptide synthesis alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40N2O6 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30) |
InChI Key |
IOJNRXWJRREUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Synthesis and Derivatization of Boc Lys Mtt Oh.dcha
Methodologies for the Chemical Synthesis of Boc-Lys(Mtt)-OH
The chemical synthesis of Boc-Lys(Mtt)-OH is a multi-step process designed to selectively introduce the appropriate protecting groups onto the lysine (B10760008) molecule. While specific documented pathways for Boc-Lys(Mtt)-OH are proprietary, a general synthetic strategy can be inferred from established methods for similar lysine derivatives, such as Fmoc-Lys(Mtt)-OH. google.comresearchgate.net The synthesis prioritizes the protection of the side-chain ε-amino group first, followed by the protection of the α-amino group.
A plausible synthetic route involves the following key stages:
Side-Chain Protection : The synthesis typically begins with a lysine ester, such as H-Lys-OR (where R is a simple alkyl group like methyl or ethyl), which is reacted with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base. google.com This reaction selectively targets the more nucleophilic ε-amino group, yielding Nε-Mtt-Lys-OR. The ester group on the carboxyl function prevents self-polymerization during this step.
Saponification : The resulting Nε-protected lysine ester is then saponified, typically using a base like sodium hydroxide, to hydrolyze the ester and yield the free carboxylic acid, H-Lys(Mtt)-OH. google.com This intermediate is crucial for the subsequent α-amino protection step.
α-Amino Protection : The final protection step involves reacting H-Lys(Mtt)-OH with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.org This reaction is performed under basic conditions to facilitate the acylation of the α-amino group, resulting in the final product, Boc-Lys(Mtt)-OH. rsc.org
This sequential approach ensures the specific placement of the Boc and Mtt groups, creating a valuable building block for solid-phase peptide synthesis (SPPS). peptide.com The Mtt group is particularly useful as it can be removed under very mild acidic conditions, leaving the Boc group and other acid-labile side-chain protecting groups (like tBu) intact. chempep.compeptide.comresearchgate.net
Role of Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Research Material Stability and Handling
Many N-protected amino acid derivatives, including Boc-Lys(Mtt)-OH, are supplied as dicyclohexylammonium (B1228976) (DCHA) salts. bachem.combachem.com This is not merely a matter of convention but a deliberate chemical strategy to overcome inherent challenges associated with the free acid form of the compound. The formation of the DCHA salt provides significant advantages in terms of stability, handling, and purification. bachem.comsci-hub.se
The primary benefits of DCHA salt formation are:
Enhanced Stability : Amino acids are relatively strong acids, and certain protecting groups can be sensitive to acidic conditions, even their own. bachem.com Forming a salt with a base like DCHA neutralizes the acidic carboxyl group, which significantly improves the storage stability and prevents premature cleavage of acid-labile protecting groups during storage. bachem.combachem.combachem.com
Improved Physical Form : Many protected amino acids exist as oils or amorphous solids in their free acid form, which are difficult to handle, weigh accurately, and purify. bachem.combachem.com DCHA salt formation often induces crystallization, yielding a stable, non-hygroscopic, crystalline solid that is much easier to manage in a laboratory setting. bachem.com
Facilitated Purification : The crystallization process associated with salt formation serves as an effective and straightforward method for purification. bachem.com
Prevention of Side Reactions : The electrostatic interaction between the carboxylate and the ammonium (B1175870) ion of DCHA reduces the nucleophilicity of the carboxylate. sci-hub.se This deactivation helps prevent unwanted side reactions, such as the formation of dipeptide by-products, during subsequent synthetic steps like coupling reactions. sci-hub.se
Before the amino acid derivative can be used in peptide synthesis coupling reactions, the DCHA salt must be converted back to the free acid. peptide.comatamanchemicals.com This is typically achieved by dissolving the salt in an organic solvent and performing an extraction with a weak aqueous acid, such as a potassium bisulfate (KHSO₄) solution, to remove the dicyclohexylamine counterion. bachem.compeptide.com
| Benefit | Description | Reference |
|---|---|---|
| Improved Stability | Neutralizes the acidic carboxyl group, preventing decomposition and premature cleavage of acid-sensitive protecting groups during storage. | bachem.combachem.combachem.com |
| Easier Handling | Converts oily or amorphous free acids into more manageable crystalline solids. | bachem.combachem.comchemimpex.com |
| Simplified Purification | Allows for straightforward purification through crystallization. | bachem.com |
| Reduced Side Reactions | Decreases the nucleophilicity of the carboxylate, preventing unwanted reactions like dipeptide formation. | sci-hub.se |
Optimization of Synthetic Pathways to Boc-Lys(Mtt)-OH for Academic Research Scale-Up
Key considerations for optimizing the synthetic pathway include:
Choice of Reagents and Solvents : For scale-up, the cost and safety of reagents are paramount. The synthetic route described for the analogous Fmoc-Lys(Mtt)-OH avoids hazardous reagents like trimethyl chlorosilane, which is corrosive and adds to environmental treatment costs, making the pathway more suitable for larger scale production. google.com The selection of solvents for reactions and purifications must also be optimized for efficiency, cost, and ease of removal.
Reaction Conditions : Each step of the synthesis must be optimized. This includes adjusting temperature, reaction time, and the stoichiometry of reagents to maximize the yield of the desired product while minimizing the formation of by-products. For instance, in the final protection step, controlling the addition of (Boc)₂O and maintaining the optimal pH is critical for achieving a high yield and purity. google.comrsc.org
Purification Strategy : While DCHA salt formation aids in purification, chromatographic methods may still be necessary to achieve the high purity required for peptide synthesis. bachem.com Optimizing the purification process to reduce the reliance on column chromatography, which can be time-consuming and expensive at a larger scale, is a key goal. Techniques like recrystallization become more important.
Process Efficiency : A successful scale-up minimizes the number of synthetic steps and simplifies work-up procedures. A pathway that yields a crystalline DCHA salt directly from the reaction mixture without extensive purification would be highly efficient. google.comsci-hub.se For academic research, where the goal might be to produce several grams of material, a robust and reproducible procedure is essential. explorationpub.com
The ultimate goal of pathway optimization is to develop a protocol that is not only high-yielding but also operationally simple and cost-effective, making this valuable research material more accessible for the synthesis of advanced and therapeutically relevant peptides. google.com
Mechanistic Aspects of Mtt Group Protection and Deprotection
Acid-Labile Nature of the Mtt Protecting Group on Lysine (B10760008) Side Chains
The Mtt group is a derivative of the trityl group and is characterized by its significant sensitivity to acidic conditions. This acid lability is the cornerstone of its application as a temporary protecting group for the side chain of lysine residues in solid-phase peptide synthesis (SPPS). advancedchemtech.comresearchgate.net The Mtt group can be selectively cleaved from the lysine side chain using very mild acidic conditions, which is a key advantage in the synthesis of complex peptides, such as branched or side-chain modified peptides. advancedchemtech.com
The high acid sensitivity of the Mtt group allows for its removal without affecting other, more robust acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group used for Nα-amino protection, or tert-butyl (tBu) based side-chain protection. iris-biotech.denih.gov This orthogonality is fundamental to modern peptide synthesis strategies. iris-biotech.de The cleavage is typically achieved with low concentrations of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). advancedchemtech.compeptide.com For instance, a solution of 1% TFA in DCM is often sufficient to deprotect the Mtt group. advancedchemtech.comug.edu.pl On more hydrophobic resins, even a milder cocktail of acetic acid (AcOH), trifluoroethanol (TFE), and DCM can be effective. peptide.com However, on more hydrophilic resins like TentaGel, stronger acidic conditions are required for cleavage. peptide.comug.edu.pl
The stability of the Mtt group is such that it remains intact during the repetitive basic treatments used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-based SPPS. iris-biotech.de This differential stability towards acid and base is what defines its role as an orthogonal protecting group.
Detailed Reaction Mechanisms for Mtt Cleavage from the ε-Amino Group of Lysine
The removal of the Mtt group from the ε-amino group of a lysine residue is an acid-catalyzed process that proceeds through the formation of a stable carbocation intermediate.
Solvolysis Mechanisms in Various Acidic Media
The cleavage of the Mtt group from the lysine side chain in acidic media proceeds via a solvolysis mechanism. In the presence of an acid, such as TFA, the nitrogen atom of the protected amino group is protonated. This is followed by the heterolytic cleavage of the carbon-nitrogen bond, leading to the formation of a highly stabilized 4-methyltrityl carbocation and the free ε-amino group of lysine. The stability of the Mtt carbocation is due to the extensive resonance delocalization of the positive charge across the three aromatic rings, further enhanced by the electron-donating methyl group.
The reaction can be described as an SN1-type process where the departure of the leaving group (the protected amine) is the rate-determining step, leading to the carbocation intermediate. This intermediate is then quenched by the solvent or other nucleophiles present in the reaction mixture. The choice of acidic medium can influence the efficiency and selectivity of the deprotection. While dilute TFA in DCM is a common choice, other solvent systems have been explored to optimize the cleavage while minimizing side reactions. ug.edu.plresearchgate.net For instance, mixtures containing hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol (B1216648) have been identified as mild and effective alternatives for Mtt deprotection. nih.govresearchgate.net The use of these fluorinated alcohols can enhance the ionizing power of the medium, facilitating the formation of the Mtt carbocation. cdnsciencepub.com
Role of Scavenging Agents in Preventing Side Reactions during Mtt Removal
During the acidic cleavage of the Mtt group, the highly reactive 4-methyltrityl carbocation is generated. thermofisher.com This electrophilic species can potentially react with nucleophilic side chains of other amino acids in the peptide sequence, such as tryptophan, methionine, or tyrosine, leading to undesired modifications. thermofisher.comresearchgate.net To prevent these side reactions, scavenging agents are added to the cleavage cocktail. thermofisher.comresearchgate.net
Commonly used scavengers are silanes, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). researchgate.net These scavengers act as cation traps, efficiently quenching the Mtt carbocation as it is formed. researchgate.net The mechanism involves the transfer of a hydride ion from the silane (B1218182) to the carbocation, reducing it to the neutral and unreactive 4-methyltriphenylmethane.
The inclusion of scavengers like TIS in the deprotection solution (e.g., 1% TFA, 1% TIS in DCM) is crucial for obtaining the desired peptide with high purity, especially in sequences containing sensitive amino acids. nih.govpeptide.com The presence of scavengers ensures that the liberated Mtt cation is neutralized before it can cause alkylation of the peptide. thermofisher.com
Kinetics of Mtt Deprotection in Peptide Chemistry Research
The rate of removal of the Mtt protecting group has been a subject of study to optimize deprotection protocols in solid-phase peptide synthesis. Research has shown that the reaction rate for the removal of the Mtt group can follow zero-order kinetics. nih.gov This implies that the rate of the reaction is independent of the concentration of the reactant, in this case, the Mtt-protected lysine on the solid support.
This kinetic behavior suggests that the process is likely limited by a factor other than the concentration of the substrate, possibly the diffusion of the cleavage reagent into the resin beads or the rate of the surface reaction itself. Understanding the kinetics is crucial for determining the optimal deprotection time to ensure complete removal of the Mtt group without causing unwanted side reactions or premature cleavage of the peptide from the resin. nih.gov For instance, in batchwise synthesis, knowledge of the zero-order kinetics allows for the calculation of the necessary reaction time to achieve full deprotection. researchgate.net Monitoring the deprotection process, for example, by observing the color of the resin upon addition of TFA, can provide a practical indication of the reaction's progress. peptide.com
Orthogonal Compatibility of the Mtt Group with Nα-Boc Protection Strategy
Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others using different chemical conditions. iris-biotech.de The Mtt group exemplifies this principle, particularly in combination with the Nα-Boc protection strategy.
Selective Deprotection of Mtt in the Presence of Boc
The Nα-Boc (tert-butyloxycarbonyl) protecting group is significantly more stable to acid than the Mtt group. While Boc groups are typically removed with strong acid conditions, such as high concentrations of TFA (e.g., 50-95%), the Mtt group can be cleaved under much milder acidic conditions. iris-biotech.deug.edu.pl This significant difference in acid lability allows for the selective deprotection of the Mtt group from a lysine side chain while the Nα-Boc group and other acid-sensitive side-chain protecting groups (like tBu) remain intact. nih.govug.edu.pl
This selective removal is typically achieved using a low concentration of TFA (1-3%) in DCM. nih.govresearchgate.net Other reported conditions for selective Mtt deprotection in the presence of Boc include a mixture of acetic acid, trifluoroethanol, and DCM (1:2:7 v/v/v). ug.edu.pl The ability to selectively unmask the lysine side-chain amine on-resin opens up possibilities for various peptide modifications, such as:
Synthesis of branched peptides: A second peptide chain can be assembled on the deprotected lysine side chain. advancedchemtech.com
Cyclization: The deprotected amine can be used as a point of cyclization with the N-terminus or another side chain.
Labeling: Fluorescent dyes, biotin (B1667282), or other reporter molecules can be attached to the specific lysine residue. iris-biotech.de
The successful selective deprotection of Mtt in the presence of Boc is a cornerstone of many advanced peptide synthesis strategies, enabling the creation of complex and functionally diverse peptide structures. nih.gov
Interactive Data Tables
Table 1: Conditions for Selective Mtt Deprotection
| Reagent Cocktail | Concentration | Solvent | Typical Reaction Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | 1-3% | Dichloromethane (DCM) | 30 min - 2h | nih.govug.edu.plresearchgate.net |
| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) | 1:2:7 (v/v/v) | - | 1 hour | ug.edu.pl |
| Hexafluoroisopropanol (HFIP) | 30% | Dichloromethane (DCM) | 3 x 5 min | nih.govresearchgate.net |
| Perfluoro-tert-butanol ((CF3)3COH) | 30% | Dichloromethane (DCM) | 3 x 15 min | nih.gov |
Table 2: Orthogonal Protecting Group Pairs
| Nα-Protection | Side-Chain Protection | Deprotection Condition (Side-Chain) | Deprotection Condition (Nα) | Orthogonality |
| Boc | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Strong Acid (e.g., 50-95% TFA) | Yes |
| Fmoc | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) | Yes |
Consideration of Differential Acid Labilities of Boc and Mtt Protecting Groups
In the strategic synthesis of complex peptides, particularly those requiring site-specific modifications, the principle of orthogonal protection is paramount. iris-biotech.dethieme-connect.de This strategy relies on the use of multiple protecting groups within the same molecule that can be selectively removed under distinct chemical conditions without affecting the others. iris-biotech.deresearchgate.net The combination of the tert-butyloxycarbonyl (Boc) group and the 4-methyltrityl (Mtt) group in a compound like Boc-Lys(Mtt)-OH.DCHA is a classic example of exploiting differential acid lability.
The Mtt group is classified as a highly acid-labile protecting group, designed for selective removal under exceptionally mild acidic conditions. rsc.org This high sensitivity to acid allows for the deprotection of the ε-amino group of lysine while other more robust, acid-labile groups, such as Boc, remain intact. researchgate.net The Boc group, which typically protects the α-amino group or is used as a side-chain protecting group for other residues, requires significantly stronger acidic conditions for its cleavage. iris-biotech.depeptide.com
The selective deprotection of the Mtt group is routinely accomplished using a low concentration of trifluoroacetic acid (TFA), often as little as 1%, in a solvent like dichloromethane (DCM). iris-biotech.dersc.orgsigmaaldrich.com To prevent side reactions from the liberated Mtt cation, a scavenger such as triisopropylsilane (TIS) is commonly included in the deprotection cocktail. rsc.orgnih.gov Other mild reagent systems, including solutions of hexafluoroisopropanol (HFIP) in DCM or mixtures of acetic acid, trifluoroethanol (TFE), and DCM, have also been successfully employed for Mtt group removal. sigmaaldrich.comresearchgate.net
Conversely, the removal of the Boc group necessitates treatment with much higher concentrations of TFA, typically ranging from 50% to 95%. iris-biotech.depeptide.com This stark difference in the required acid strength forms the basis of their orthogonality.
However, it is a critical consideration that while the Mtt and Boc groups are orthogonal, the window of selectivity is not absolute. Prolonged or repeated treatments with the 1% TFA solution used to cleave the Mtt group can potentially lead to a gradual, premature loss of the Boc group, particularly in the synthesis of longer peptide sequences where extended washing may be necessary. nih.gov Therefore, the deprotection steps must be carefully monitored and optimized for each specific peptide to ensure the integrity of the remaining protecting groups. nih.gov
| Protecting Group | Typical Deprotection Conditions | Relative Acid Lability |
|---|---|---|
| 4-Methyltrityl (Mtt) | 1-2% TFA in DCM with 1-5% TIS iris-biotech.denih.govresearchgate.net | Very High |
| Hexafluoroisopropanol (HFIP) in DCM researchgate.netresearchgate.net | ||
| Acetic Acid/Trifluoroethanol/DCM sigmaaldrich.comresearchgate.net | ||
| tert-Butyloxycarbonyl (Boc) | 50-95% TFA in DCM iris-biotech.depeptide.com | Moderate |
Theoretical Considerations of Trityl-Type Protecting Group Lability
The acid lability of trityl-type protecting groups, including the 4-methyltrityl (Mtt) group, is fundamentally governed by the stability of the carbocation intermediate formed during the acid-catalyzed cleavage mechanism. thieme-connect.demdpi.com The deprotection process is initiated by protonation of the heteroatom (in this case, the lysine side-chain nitrogen) to which the trityl group is attached, followed by the heterolytic cleavage of the carbon-nitrogen bond. This cleavage step is the rate-determining step and results in the formation of a resonance-stabilized triarylmethyl carbocation, also known as a tritylium (B1200429) ion. researchgate.net
The stability of this carbocation has a direct impact on the energy barrier of the transition state, and consequently, on the lability of the protecting group; a more stable carbocation corresponds to a lower activation energy for cleavage and thus a more labile protecting group. mdpi.comnih.gov The stability of the tritylium ion is influenced by a combination of electronic and steric factors. researchgate.net
Electronic Effects: The primary factor influencing stability is the electronic nature of substituents on the aromatic rings. thieme-connect.de
Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl rings, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, are highly effective at stabilizing the positive charge of the carbocationic center. This stabilization occurs through resonance and inductive effects, delocalizing the charge across the aromatic system. thieme-connect.demdpi.com
Lability Trend: This effect explains the observed trend in lability among common trityl-based protecting groups: 4-Methoxytrityl (Mmt) is more labile than 4-Methyltrityl (Mtt), which in turn is more labile than the unsubstituted Trityl (Trt). sigmaaldrich.com The methoxy group is a stronger electron-donator than the methyl group, leading to greater stabilization of the Mmt cation compared to the Mtt cation. The unsubstituted trityl cation is the least stabilized of the three, rendering the Trt group the most robust. researchgate.net
Conjugative and Steric Effects: The inherent structure of the triphenylmethyl system allows for extensive π-type delocalization of the positive charge across the three phenyl rings, which is a major contributor to its stability compared to simpler carbocations like the tert-butyl cation. researchgate.net The steric bulk of the trityl framework can also influence reactivity. nih.govrsc.org
In contrast, the Boc group's lability is based on the formation of a tert-butyl cation. This cation is stabilized primarily by hyperconjugation, which is a less effective stabilization mechanism than the extensive resonance found in tritylium ions. Consequently, the formation of the tert-butyl cation requires a higher energy input, necessitating the use of stronger acids for Boc group removal compared to trityl-type groups. peptide.com
| Trityl-Type Group | Para-Substituent | Relative Carbocation Stability | Relative Lability |
|---|---|---|---|
| 4-Methoxytrityl (Mmt) | -OCH₃ (Strong EDG) | Highest | Highest |
| 4-Methyltrityl (Mtt) | -CH₃ (Weak EDG) | Intermediate | Intermediate |
| Trityl (Trt) | -H (Neutral) | Lowest | Lowest |
Applications of Boc Lys Mtt Oh.dcha in Solid Phase Peptide Synthesis Spps
Integration of Boc-Lys(Mtt)-OH into Boc-Strategy SPPS Protocols
In Boc-SPPS, the synthesis proceeds by the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support. peptide2.com The Nα-Boc group is removed at each cycle using a moderately strong acid, typically TFA, to expose a free N-terminal amine for the next coupling reaction. peptide2.com The integration of Boc-Lys(Mtt)-OH into this workflow is seamless for the linear chain elongation. It is treated as a standard lysine (B10760008) derivative where the Mtt group provides robust protection for the ε-amino group against the repetitive TFA treatments used for Nα-Boc removal. However, the true utility of the Mtt group is realized when its selective removal is desired for subsequent chemical modifications. researchgate.net
The efficient incorporation of any amino acid into the growing peptide chain is paramount for the success of SPPS, aiming for high coupling yields to minimize the formation of deletion sequences. The choice of coupling reagent is critical, especially for sterically hindered amino acids. For Boc-Lys(Mtt)-OH, standard coupling methodologies used in Boc-SPPS are generally effective.
The carbodiimide (B86325) method, utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is a common approach. peptide2.com To enhance efficiency and minimize side reactions such as racemization, these reagents are almost always used in combination with an additive. peptide2.com
| Coupling Reagent/Additive | Description |
| DCC or DIC | Carbodiimide reagents that act as dehydrating agents to form the peptide bond. DIC is often preferred as its urea (B33335) byproduct is soluble in common washing solvents. |
| HOBt (1-hydroxybenzotriazole) | A standard additive used with carbodiimides to suppress racemization and improve coupling rates by forming a more reactive HOBt-ester intermediate. peptide2.com |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A highly efficient aminium-based coupling reagent that rapidly forms an activated HOBt-ester in situ. It is widely used for standard and difficult couplings. chapman.edu |
| PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium (B103445) salt-based coupling reagent recommended for cases involving acid-sensitive groups due to its base-mediated activation mechanism, which can be advantageous. sigmaaldrich.com |
The selection is often guided by the specific sequence and the nature of the resin. For most standard incorporations of Boc-Lys(Mtt)-OH, a combination of DIC/HOBt or the pre-activated HBTU reagent in a solvent like N,N-dimethylformamide (DMF) provides excellent results. peptide2.comchapman.edu
While powerful, the use of Mtt-protected lysine is not without its challenges. The primary issue revolves around the very property that makes it useful: its acid lability.
A significant challenge is the potential for premature loss of the Mtt group during the repetitive Nα-Boc deprotection steps if the TFA concentration or exposure time is not carefully controlled. Although generally stable to the conditions that remove Boc groups, prolonged or repeated exposure can lead to some degree of Mtt cleavage. researchgate.net
Another challenge arises during the selective deprotection of the Mtt group. The conditions required for its removal, though mild, can sometimes affect other components of the peptide-resin complex. For instance, using 1% TFA in dichloromethane (B109758) (DCM) to remove the Mtt group might also partially cleave a peptide from a highly acid-sensitive resin, such as a 2-chlorotrityl chloride resin. beilstein-journals.org Furthermore, the N-terminal Boc group of a peptide can be labile during the extended washing with 1% TFA that may be necessary for complete Mtt removal. nih.gov
| Challenge | Solution(s) |
| Premature Mtt group loss | Minimize TFA exposure time during Nα-Boc deprotection steps. Ensure complete neutralization after deprotection to prevent residual acid from slowly cleaving the Mtt group. |
| Incomplete Mtt removal | Repeat the mild acid treatment multiple times (e.g., 3 x 10 minutes) instead of a single long exposure. wiley-vch.de Monitor the deprotection using a colorimetric test for trityl cations. |
| Cleavage from acid-sensitive resin | Use a more robust linker/resin (e.g., Wang or PAM resin for Boc-SPPS) if Mtt deprotection is planned. Alternatively, use even milder deprotection conditions like acetic acid/trifluoroethanol/DCM mixtures. nih.gov |
| Loss of other acid-labile groups (e.g., N-terminal Boc) | Minimize the duration of Mtt deprotection. nih.gov For syntheses requiring extensive on-resin manipulation after Mtt removal, it may be prudent to re-protect the N-terminus if it becomes exposed. |
| Scavenging of trityl cations | Add a scavenger such as 1-5% triisopropylsilane (B1312306) (TIS) to the Mtt deprotection solution to quench the released 4-methyltrityl cations and prevent side reactions. sigmaaldrich.comnih.gov |
Coupling Reagent Selection for Efficient Incorporation of Boc-Lys(Mtt)-OH
Strategies for Orthogonal Side-Chain Derivatization on Solid Support
The core application of Boc-Lys(Mtt)-OH is to serve as a handle for orthogonal chemical elaboration of the peptide while it remains on the solid support. researchgate.netiris-biotech.de The Mtt group can be selectively cleaved under very mild acidic conditions that leave the Nα-Boc group, other side-chain protecting groups (like those based on benzyl (B1604629) or cyclohexyl esters/ethers), and the resin linkage intact. nih.gov
Common reagents for Mtt deprotection include:
1-2% TFA in DCM, often with 1-5% TIS as a scavenger. nih.govwiley-vch.de
A mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., in a 1:2:7 ratio). nih.gov
Solutions containing hexafluoroisopropanol (HFIP), such as DCM/HFIP/TFE/TES. sigmaaldrich.com
Once the Mtt group is removed, a free ε-amino group on the lysine side chain is exposed. This nucleophilic amine is available for a wide array of chemical reactions, allowing for precise, site-specific modifications. researchgate.netnih.gov This strategy is invaluable for synthesizing peptides with functionalities that are not achievable through the direct incorporation of proteinogenic amino acids.
Examples of site-specific modifications include:
Branching: A second peptide chain can be synthesized starting from the lysine side-chain amine, leading to branched peptides. researchgate.netwiley-vch.de
Labeling: Fluorescent dyes, biotin (B1667282), or other reporter tags can be covalently attached for use in diagnostic assays or imaging studies.
Lipidation: Fatty acids can be coupled to the lysine side chain to create lipopeptides, which can enhance membrane association or improve pharmacokinetic properties.
PEGylation: Polyethylene glycol (PEG) chains can be attached to increase solubility, stability, and circulation half-life.
Glycosylation: The amine can be modified to link a carbohydrate moiety, creating a glycopeptide mimic.
The selective deprotection of a lysine side chain is a cornerstone of strategies for synthesizing cyclic peptides on the solid support. nih.gov Cyclization can dramatically improve the conformational stability, receptor affinity, and metabolic stability of a peptide.
A common strategy involves synthesizing a linear peptide containing both a Lys(Mtt) residue and an acidic residue (e.g., Asp or Glu) whose side chain is protected by an orthogonal group (e.g., an allyl ester). After assembly of the linear sequence, the protecting groups on the lysine side chain (Mtt) and the acidic residue's side chain are selectively removed. The exposed side-chain amine of lysine and the side-chain carboxyl of Asp/Glu can then be coupled together on the resin using a standard peptide coupling reagent, forming a side-chain-to-side-chain lactam bridge. The use of Mtt-protected lysine is particularly well-suited for creating these complex cyclic structures. iris-biotech.dersc.org
Site-Specific Modification of Lysine Residues on Resin
Synthesis of Complex Peptide Architectures
The ability to perform site-specific modifications on the lysine side chain using the Mtt handle enables the construction of highly complex and well-defined peptide architectures that go far beyond simple linear chains. researchgate.netsigmaaldrich.com
One prominent application is in the synthesis of Multiple Antigenic Peptides (MAPs) . In this approach, a core molecule, often composed of a tiered oligolysine scaffold, is used to present multiple copies of an antigenic peptide epitope. Boc-Lys(Mtt)-OH is instrumental in building the oligolysine core itself. By selectively deprotecting the Mtt groups at each level of the core, new lysine residues can be added, doubling the number of available amino termini at each step. Finally, the desired peptide antigen is synthesized onto these terminal amino groups. nih.gov
Similarly, Template-Assembled Synthetic Proteins (TASPs) , which involve attaching peptide secondary structure elements to a conformational template, can be readily synthesized using this methodology. nih.gov The lysine side chain can act as the specific attachment point on the template for the peptide chains. The selective deprotection afforded by the Mtt group ensures that the peptide chains are grown only from the intended positions on the template. wiley-vch.de These complex architectures are crucial tools in immunology, drug delivery, and materials science.
Branched Peptides and Multi-Antigenic Peptides (MAPs)
The synthesis of branched peptides is a key application of Boc-Lys(Mtt)-OH. After incorporating the Boc-Lys(Mtt)-OH residue into a growing peptide chain, the Mtt group can be selectively removed on-resin. researchgate.net The newly exposed ε-amino group then serves as a new starting point for the elongation of a second, distinct peptide chain, creating a branched structure.
This strategy is the foundation for the construction of Multiple Antigenic Peptides (MAPs). lifetein.comnih.gov MAPs utilize a core matrix of lysine residues to present multiple copies of an antigenic peptide sequence in a dendritic, tree-like structure. nih.govupf.edu By using Boc-Lys(Mtt)-OH, chemists can build a lysine core and then, after Mtt removal, synthesize the desired epitope on each branch. nih.govresearchgate.net This multivalent presentation often elicits a stronger immunological response compared to the free peptide, making MAPs valuable as synthetic vaccine candidates and for producing high-titer antibodies without the need for a carrier protein. lifetein.com
| Feature | Description | Relevant Application |
| Orthogonal Protection | Mtt group on the ε-amine is removable under conditions that leave the Nα-Boc group and other side-chain protectors intact. | Enables site-specific branching. |
| Core Scaffold | Lysine's side chain acts as a branching point. | Foundational for MAP and dendrimer synthesis. nih.govlifetein.com |
| Valency | Allows for the synthesis of structures with 2, 4, or 8 branches (or more). | Enhances immunogenicity in MAPs. lifetein.com |
Cyclic Peptides and Peptide Cyclization Methodologies
Peptide cyclization is a widely used strategy to improve the metabolic stability, receptor selectivity, and binding affinity of bioactive peptides by reducing their conformational flexibility. Boc-Lys(Mtt)-OH is instrumental in facilitating side-chain-to-side-chain or side-chain-to-terminus cyclization. nih.govnih.gov
In a typical approach, a peptide is assembled on a solid support using Boc-SPPS, incorporating Boc-Lys(Mtt)-OH at one position and another amino acid with a suitable orthogonal protecting group (e.g., Asp(OFm)) at another. Following the assembly of the linear peptide, the Mtt and Fm groups can be selectively removed, and the exposed side chains—the amine of lysine and the carboxylic acid of aspartic acid—can be linked together to form a lactam bridge. thieme-connect.de Alternatively, the lysine side chain can be deprotected and cyclized with the peptide's C-terminus after cleavage from a hyper-acid-labile resin that leaves side-chain protecting groups intact. researchgate.netchapman.edu The mild conditions required for Mtt removal are crucial for preserving the integrity of the rest of the protected peptide during these complex manipulations. nih.govresearchgate.net
Preparation of Peptidomimetics Incorporating Lysine Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. The lysine scaffold, made accessible by Boc-Lys(Mtt)-OH, is a versatile platform for creating such molecules. rsc.org
After selective deprotection of the Mtt group on the solid support, the lysine side-chain amine can be modified with a vast array of non-peptidic moieties. peptide.com This allows for the site-specific attachment of molecules such as:
Fluorescent dyes or biotin for creating diagnostic probes and research tools.
Chelating agents for radiolabeling in imaging or therapeutic applications. beilstein-journals.org
Lipids to create lipopeptides with enhanced membrane-penetrating properties.
Small molecule drugs to form peptide-drug conjugates.
This "on-resin" modification capability streamlines the synthesis of complex peptidomimetics, avoiding potentially problematic solution-phase manipulations of large, fully deprotected peptides. researchgate.net
Application in Fragment Condensation and Segment Coupling Approaches
Fragment condensation is a powerful strategy for the synthesis of very long peptides or small proteins. It involves the coupling of several large, pre-synthesized protected peptide segments. A key challenge in this approach is the preparation of these fully protected fragments.
Boc-Lys(Mtt)-OH can be used to introduce a handle for solubilization or purification. More commonly in Boc-SPPS, the related derivative Boc-Lys(Fmoc)-OH is used for fragment condensation strategies. peptide.compeptide.com The principle involves synthesizing a protected peptide segment and then removing the orthogonal side-chain protecting group (like Mtt or Fmoc) to attach the peptide to a new resin or to improve its solubility for the subsequent segment coupling step in solution. Convergent ligation strategies have been developed that utilize the selective deprotection of Lys(Mtt) side chains to attach different functional components to a peptide scaffold in a controlled sequence. thieme-connect.de
Utilization in Poly-Lysine Chain Construction and Dendrimer Synthesis
The ability to create branches with Boc-Lys(Mtt)-OH naturally extends to the synthesis of poly-lysine chains and peptide dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.
Comparative Analysis with Other Orthogonal Lysine Protecting Groups
Advantages and Limitations of the Mtt Protecting Group in Various Synthetic Contexts
The Mtt group, as used in Boc-Lys(Mtt)-OH, offers a distinct profile of benefits and drawbacks.
Advantages:
High Acid Lability and Orthogonality: The principal advantage of the Mtt group is its selective and rapid cleavage under very mild acidic conditions (e.g., 1-2% TFA). beilstein-journals.orgiris-biotech.de This allows for precise on-resin manipulation without cleaving the Nα-Boc group, other acid-labile side-chain protecting groups (like tBu), or the peptide from many common resins. iris-biotech.dep3bio.com
Fine-Tuned Stability: The Mtt group is more stable to very mild acids (like acetic acid mixtures) than the Mmt group, providing a greater degree of control and a wider operational window for syntheses on highly acid-sensitive resins. peptide.com
Versatility: Its deprotection chemistry makes it highly suitable for a wide range of applications, including the synthesis of cyclic peptides, branched peptides, and site-specifically labeled conjugates. chapman.eduiris-biotech.de
Limitations:
Lack of Racemization Control: As a trityl-based group, Mtt does not prevent racemization of the amino acid during activation and coupling, which can be a significant issue in sensitive sequences. peptide.com
Incompatibility with Highly Acid-Labile Resins: While its acid lability is an advantage, it can also be a limitation. When used with the most acid-sensitive resins, such as 2-chlorotrityl chloride resin, there is a risk of premature cleavage of the Mtt group or even the peptide from the resin if the deprotection conditions are not meticulously controlled. iris-biotech.deresearchgate.net
Steric Hindrance: The bulky nature of the Mtt group could potentially lead to steric hindrance, which might reduce the efficiency of subsequent coupling reactions at the newly deprotected ε-amino group, particularly within sterically crowded peptide sequences. researchgate.net
Analytical Strategies in Peptide Synthesis Research Utilizing Boc Lys Mtt Oh.dcha
Monitoring of Coupling Efficiency during SPPS
Ensuring the complete coupling of each amino acid is fundamental to successful SPPS. When incorporating Boc-Lys(Mtt)-OH (after liberation from its DCHA salt), qualitative colorimetric tests are routinely performed on a small sample of the peptidyl-resin to detect any unreacted primary amines.
A widely used method is the Kaiser test , or ninhydrin (B49086) test. nih.govpeptide.com This test involves heating a resin sample with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270) and ethanol. nih.govunh.edu A positive result, indicated by an intense blue or purple color, signifies the presence of free primary amines, indicating an incomplete coupling reaction. unh.edu A negative result (the resin remains colorless or turns yellow/brown) suggests the coupling was successful. nih.gov Researchers have successfully used the ninhydrin test to confirm the coupling of Fmoc-Lys(Mtt)-OH, a related derivative, demonstrating its applicability for this class of protected amino acids. rsc.orgmdpi.com
For sequences where the N-terminal amino acid is a secondary amine like proline, the Kaiser test is ineffective and gives a false negative. In such cases, the Chloranil test is a suitable alternative. peptide.comnih.gov This test uses solutions of acetaldehyde (B116499) and chloranil; a positive result for a free secondary amine is indicated by the appearance of a green or blue color on the resin beads. nih.gov These tests are crucial checkpoints, and a positive result necessitates a second coupling step or a capping step with acetic anhydride (B1165640) to block the unreacted amines before proceeding with the synthesis. csic.es
Assessment of Mtt Deprotection Completeness
The key feature of the Lys(Mtt) derivative is the selective removal of the Mtt group to expose the side-chain amine for further modification. This deprotection is typically achieved on-resin using a mildly acidic solution, most commonly 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). sigmaaldrich.commdpi.comresearchgate.net It is critical to verify that the Mtt group has been completely removed before proceeding to the next synthetic step.
Several analytical methods are employed to assess the completeness of this reaction:
Visual and Spectrophotometric Monitoring: The cleavage of the Mtt group releases the Mtt carbocation (Mtt+), which imparts a distinct yellow color to the deprotection solution. rsc.orgresearchgate.net Repeated treatments with the acidic solution are performed until the solution no longer turns yellow, providing a simple visual confirmation of near-complete removal. rsc.orgresearchgate.net This process can be quantified by spectrophotometrically monitoring the absorbance of the collected cleavage solution. However, research indicates that the Mtt carbocation's absorbance at 470 nm is only about twice that of the trityl (Trt) cation, which can be cleaved from other residues like His(Trt) or Cys(Trt). researchgate.netnih.govresearchgate.net This spectral overlap can complicate the analysis, making this method less reliable for determining the final endpoint of the deprotection. researchgate.netnih.govresearchgate.net
Qualitative On-Resin Tests: After Mtt removal and neutralization, the newly exposed primary amine on the lysine (B10760008) side chain can be detected using the Kaiser test. A strong positive (blue) result confirms that the Mtt deprotection was successful.
Chromatographic Analysis: A highly reliable method is to perform a test cleavage on a small amount of the resin after the deprotection step. The resulting peptide is then analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net The chromatogram can be compared to that of the fully Mtt-protected peptide to confirm the disappearance of the starting material and the appearance of the deprotected product. Furthermore, RP-HPLC analysis of the acidic filtrates from the deprotection steps can also be used to monitor the release of the Mtt group. nih.govresearchgate.net
The choice of method often depends on the specific peptide sequence and the required level of certainty. While visual monitoring is fast and convenient, HPLC analysis provides the most definitive evidence of complete deprotection.
Chromatographic Methods for Analyzing Peptide Purity in Research
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the indispensable gold standard for analyzing the purity of crude peptides synthesized using Boc-Lys(Mtt)-OH.DCHA and for purifying the final product. mtoz-biolabs.comnih.gov This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences (from incomplete coupling), truncated sequences, or peptides with remaining protecting groups. mtoz-biolabs.com
The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) and a polar mobile phase. mtoz-biolabs.comcreative-proteomics.com A gradient elution is commonly used, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased over time. creative-proteomics.com Both phases are typically acidified with a small amount of TFA (e.g., 0.1%), which acts as an ion-pairing agent to improve peak shape and resolution. hplc.eu Peptides are detected by monitoring UV absorbance, usually at wavelengths of 220 nm (for the peptide backbone) or 275-280 nm (if the sequence contains aromatic residues like Trp or Tyr). creative-proteomics.com
The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. creative-proteomics.com Research involving peptides synthesized with Lys(Mtt) derivatives routinely reports purity analysis by analytical RP-HPLC and subsequent purification by preparative RP-HPLC, often achieving >95% purity for the final products. chapman.edu
Table 1: Representative RP-HPLC Conditions for Peptide Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | C4, 150 x 4.6 mm, 5 µm | C18, analytical |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 5:95 (v/v) ACN:H2O, 1% Acetic Acid |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.08% TFA in Acetonitrile (ACN) | ACN, 1% Acetic Acid |
| Gradient | 5-65% B over 60 min | 5% to 65% B over 30 min | 0-73% B over 30 min |
| Flow Rate | 12.0 mL/min (preparative) | 1.0 mL/min (analytical) | Not Specified |
| Detection | UV at 220 nm | Not Specified | Not Specified |
| Reference | chapman.edu | nih.gov |
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
Alongside chromatography, spectroscopic techniques are vital for confirming the identity and structure of intermediates and final peptide products.
Mass Spectrometry (MS) is the most common technique used for the structural elucidation of peptides. nih.gov Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely used to verify the molecular weight of the synthesized peptides. nih.govnih.govchapman.edu This confirmation is crucial after a test cleavage to ensure the peptide chain was assembled correctly and after purification to confirm the identity of the final product. nih.govchapman.edu For example, in the synthesis of a ubiquitylated peptide, ESI-MS was used to characterize the crude peptide after a test cleavage from the resin, confirming the expected mass-to-charge ratio [M+H]+. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy can provide valuable information about the secondary structure (e.g., α-helix, β-sheet) of a peptide. nih.govacs.orgnih.govresearchgate.net By analyzing the positions of the amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands, researchers can gain insight into the peptide's conformation. acs.orgresearchgate.net While less common for routine monitoring during SPPS, FTIR is a powerful tool for characterizing the final folded structure of a peptide in various environments, including in solution or bound to membranes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed structural information. Although complex and generally reserved for final, highly pure products due to the required sample concentration and acquisition time, 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY) can be used to fully determine the three-dimensional structure of a peptide in solution. mdpi.comreddit.compnas.orgnih.gov NMR can confirm the sequence connectivity and provide distance constraints to model the peptide's fold. reddit.comnih.gov For instance, NMR temperature coefficients have been used to identify exposed amides in cyclic peptides, guiding further chemical modifications. pnas.org
Future Directions in Research with Boc Lys Mtt Oh.dcha
Development of Novel Mtt Deprotection Reagents and Conditions
The selective cleavage of the Mtt group from the ε-amino function of lysine (B10760008) is crucial for the stepwise synthesis of branched or cyclic peptides. researchgate.netresearchgate.net While low concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly used, research is ongoing to identify even milder and more efficient deprotection cocktails that preserve other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), and the peptide-resin linkage. researchgate.netnih.gov
Recent investigations have systematically compared various acidic reagents for Mtt removal. researchgate.netresearchgate.net These studies aim to provide a reliable set of conditions that can be tailored to specific peptide sequences and solid-phase resins. For instance, a head-to-head comparison of different deprotection conditions revealed that successive treatments with 30% hexafluoroisopropanol (HFIP) in DCM offer a very mild method for Mtt removal. researchgate.netresearchgate.net The addition of cation scavengers like triisopropylsilane (B1312306) (TIS) is also a common practice to prevent the reattachment of the trityl cation. researchgate.netsigmaaldrich.com
Future work in this area will likely focus on developing new reagents that offer enhanced selectivity and faster reaction kinetics. The goal is to create a toolbox of deprotection methods that allow for precise, orthogonal cleavage of the Mtt group in the presence of an increasingly diverse array of other protecting groups used in modern peptide chemistry.
| Reagent Composition | Conditions | Observations | Reference |
|---|---|---|---|
| 1-3% TFA in DCM | Room temperature, repeated treatments | Commonly used, but requires careful optimization to avoid premature Boc removal or resin cleavage. | researchgate.net |
| 30% HFIP in DCM | 3 x 5 minutes | Identified as one of the mildest conditions for Mtt deprotection. | researchgate.netresearchgate.net |
| 1% TFA / 2% TIS in DCM | 3 x 5 minutes | TIS is added to quench the Mtt cation, preventing side reactions. | researchgate.net |
| Acetic acid/TFE/DCM (1:2:7 v/v/v) | 1 hour, room temperature | An alternative to TFA-based methods, though can risk cleavage from highly acid-sensitive resins. | nih.gov |
| TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v) | 1 hour, room temperature | Effective for Mtt removal, especially on hydrophobic resins. | peptide.com |
Advanced Applications in Bio-Conjugation and Functional Material Design
The ability to selectively unmask a reactive amine on a peptide backbone is central to many applications in bioconjugation and the design of functional materials. Boc-Lys(Mtt)-OH.DCHA is an ideal building block for these purposes.
In bioconjugation, the lysine side chain can be modified to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that targets cancer cells. The selective deprotection of the Mtt group allows for site-specific conjugation, leading to more homogeneous and effective ADCs. Future work will focus on using this strategy to develop next-generation ADCs with improved therapeutic windows.
In functional material design, Mtt-protected lysine can be incorporated into peptide amphiphiles that self-assemble into well-defined nanostructures, such as micelles or nanofibers. researchgate.net After self-assembly, the Mtt groups can be removed to expose amine functionalities on the surface of the nanostructure. These amines can then be used to attach other molecules, such as targeting ligands, catalysts, or chromophores, to create functional materials for applications in drug delivery, tissue engineering, and biosensing.
Computational Studies on Mtt Protecting Group Behavior in Peptide Environments
Computational modeling is becoming an increasingly powerful tool for understanding and predicting the behavior of molecules in complex chemical environments. nih.gov In the context of peptide synthesis, computational studies can provide valuable insights into the stability of protecting groups and the kinetics of deprotection reactions.
Future research in this area will likely involve the use of molecular dynamics simulations and quantum mechanics calculations to study the behavior of the Mtt group in different peptide sequences and solvent environments. nih.gov These studies could help to:
Predict the optimal deprotection conditions for a given peptide, minimizing the need for extensive experimental screening.
Understand the molecular basis for the selectivity of different deprotection reagents.
Design new protecting groups with tailored properties, such as enhanced stability or novel cleavage mechanisms.
By combining computational and experimental approaches, researchers can accelerate the development of more efficient and reliable methods for peptide synthesis, further expanding the applications of building blocks like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
